1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-

Vue d'ensemble

Description

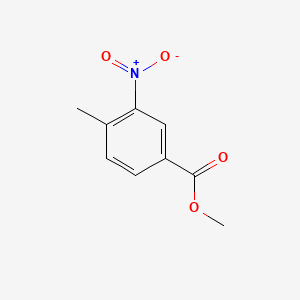

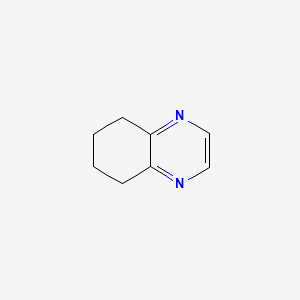

The compound "1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-" is a benzimidazole derivative characterized by the presence of two chlorine atoms and a trifluoromethyl group on its benzimidazole core. This structural motif is common in various synthesized compounds that exhibit a range of biological activities, including antimicrobial, anticancer, and androgen receptor antagonistic properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of substituted aromatic aldehydes with o-phenylenediamine derivatives, using sodium metabisulfite as an oxidative reagent. Subsequent reactions with substituted halides, facilitated by potassium carbonate, can introduce additional functional groups such as chloro or nitro groups. Microwave-assisted methods have been employed to improve yields, achieving moderate to excellent results . In the case of 5,6-dichloro-benzimidazole derivatives, the introduction of a trifluoromethyl group has been found to significantly enhance biological activity .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis. These studies have confirmed the planarity of the benzimidazole ring system and provided detailed insights into the geometrical structure, vibrational frequencies, and electronic properties of these compounds . The presence of substituents like chlorine and trifluoromethyl groups influences the molecular geometry and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the benzimidazole core and the substituents attached to it. The presence of halogen atoms, such as chlorine, can make these compounds suitable for further functionalization through nucleophilic substitution reactions. The electronic properties of the benzimidazole ring can also influence the reactivity of the compound, as seen in the case of tetrahalogenated benzimidazoles, where the type and position of halogen substituents affect the chemical reactivity and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as stability, decomposition points, and electronic properties, have been characterized using various spectroscopic and theoretical methods. DFT calculations have been used to predict the stability, dipole moment, and charge distribution of these molecules. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties. For instance, chloro-substituted benzimidazoles exhibit different charge distributions compared to their methyl-substituted counterparts, which can influence their stability and reactivity .

Applications De Recherche Scientifique

1. Antimicrobial Applications

- Results : Benzimidazole derivatives have shown good antimicrobial activity against several microbial species. For example, 2-substituted-1H-benzimidazole derivatives showed good antibacterial and antifungal activity .

2. Androgen Receptor Modulation

- Results : One such compound, 2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol, demonstrated both good muscle agonism and prostate inhibition .

3. Urease Inhibition

4. Antiparasitic Applications

- Results : Benzimidazole derivatives have shown good antiparasitic activity. For example, albendazole and mebendazole are benzimidazole derivatives that are currently in the market as antiparasitic drugs .

5. Antineoplastic Applications

6. Antiprotozoal Applications

- Results : The synthesized benzimidazole derivatives showed promising results as antiprotozoal agents .

7. Anti-Tuberculosis Applications

- Results : Benzimidazole derivatives have shown promising results as potential anti-tuberculosis agents .

8. Anti-Malarial Applications

- Results : Benzimidazole derivatives have shown promising results as potential anti-malarial agents .

9. Anti-Hypertensive Applications

Safety And Hazards

“1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-” is a halide- and amine-substituted aromatic compound . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Propriétés

IUPAC Name |

5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMRUFFLHYXFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177934 | |

| Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |

CAS RN |

2338-25-2 | |

| Record name | 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.